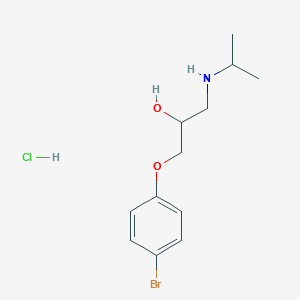

1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The closest compounds I found are “1-(4-(4-BROMOPHENOXY)PHENYL)ETHANONE” and “4-(4-Bromophenoxy)benzaldehyde”. The first one has a linear formula of C14H11BrO2 and a molecular weight of 291.147 . The second one also contains bromine and oxygen atoms in its structure .

Synthesis Analysis

In a study, Tetrakis (4-bromophenoxy)phthalocyanine and its metal complexes (M = Mg, Co, Cu, Zn) were synthesized. Sulfochlorination of these compounds followed by hydrolysis of the sulfochlorides gave tetrakis (2-sulfo-4-bromophenoxy)phthalocyanine and corresponding sulfonated metallophthalocyanines .

Chemical Reactions Analysis

As mentioned in the synthesis analysis, the tetrakis (4-bromophenoxy)phthalocyanine underwent sulfochlorination followed by hydrolysis to form tetrakis (2-sulfo-4-bromophenoxy)phthalocyanine .

Wissenschaftliche Forschungsanwendungen

Hemodynamic Effects in Acute Myocardial Infarction

A study conducted on 25 patients after acute myocardial infarction explored the hemodynamic effects of a beta 1-receptor agonist, closely related to 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride. The substance demonstrated an increase in systolic and pulse pressure without altering diastolic blood pressure, alongside a slight increase in heart rate and a reduction in the pre-ejection period. Its positive inotropic activity with minimal chronotropic effects suggests potential as an antidote for unwanted cardiac side effects of beta-blocking agents like metoprolol, offering support for acutely depressed myocardium in patients on beta-blockers (Ariniego, Waagstein, Mombay, & Hjalmarson, 1979).

Exposure to Phenoxy Acid Herbicides

Research on Finnish farm workers exposed to phenoxy acid herbicides, including compounds structurally related to this compound, assessed the absorption and excretion patterns of these chemicals. The study found that the percutaneous route accounted for the majority of the absorbed dose, with significant urinary excretion of the herbicides and their metabolites, highlighting the occupational exposure risks associated with these substances (Manninen, Kangas, Klen, & Savolainen, 1986).

Pharmacokinetics of Peripheral Vasodilators

A trial investigated the pharmacokinetics of isoxsuprine hydrochloride, a compound with similar pharmacological properties to this compound, in healthy volunteers. Isoxsuprine, a peripheral vasodilator, demonstrated positive inotropic and chronotropic effects, with findings supporting its use in managing premature labor and miscarriage. This research underscores the importance of understanding the pharmacokinetics of such compounds for therapeutic use (Marzo, Zava, Coa, Bo, Ismaili, Tavazzi, & Cantoni, 2009).

Environmental Exposure to Phenolic Compounds

A study on pregnant women in Puerto Rico examined the association between urinary concentrations of phenols, parabens, and markers of oxidative stress and inflammation. This research is relevant due to the structural similarity of phenolic compounds to this compound, indicating potential health impacts from environmental exposure to such chemicals (Watkins, Ferguson, Anzalota Del Toro, Alshawabkeh, Cordero, & Meeker, 2015).

Toxicological Profiles and Antidote Research

Research into the toxicological profiles of isomers of alcohols like 1-propanol and 2-propanol provides insights into the metabolic pathways and potential antidotes for poisoning, which could be extrapolated to substances with similar chemical structures, including this compound. These studies highlight the importance of understanding the metabolic and toxicological properties of chemical compounds for the development of effective treatment strategies (Vujasinovic, Koçar, Kramer, Bunc, & Brvar, 2007).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride is the ClC-1 ion channel . This ion channel plays a crucial role in the regulation of electrical excitability of skeletal muscle by stabilizing the resting membrane potential .

Mode of Action

The compound interacts with its target, the ClC-1 ion channel, by inhibiting its function . This inhibition alters the flow of chloride ions across the cell membrane, which can affect the electrical excitability of the muscle cells .

Result of Action

The inhibition of the ClC-1 ion channel by this compound can lead to changes in muscle cell excitability . This could potentially be used for treating, ameliorating, and/or preventing neuromuscular disorders, including the reversal of drug-induced neuromuscular blockade .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2.ClH/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12;/h3-6,9,11,14-15H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJWGQHFASJMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2778129.png)

![methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2778132.png)

![3-(4-methylphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2778133.png)

![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)